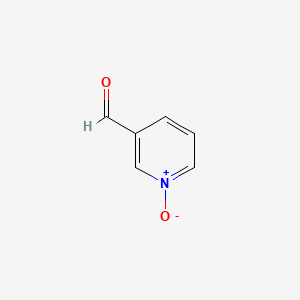

3-Formylpyridine 1-oxide

描述

Contextualization within Pyridine (B92270) N-Oxide Chemistry

The presence of the N-oxide group makes the pyridine ring more reactive to both electrophilic and nucleophilic reagents than pyridine itself. bhu.ac.in This enhanced reactivity allows for the introduction of various functional groups onto the pyridine ring, which can be followed by deoxygenation of the N-oxide to yield substituted pyridines that are otherwise difficult to synthesize. bhu.ac.innih.gov 3-Formylpyridine 1-oxide is situated within this family as a pre-functionalized member, where the aldehyde group adds another layer of synthetic versatility.

Table 1: Comparison of Properties: Pyridine vs. Pyridine N-oxide

| Property | Pyridine | Pyridine N-oxide | Reference |

|---|---|---|---|

| Basicity (pKa of conjugate acid) | 5.2 | 0.79 | scripps.edu |

| Dipole Moment (D) | 2.03 D | 4.37 D | scripps.edu |

| Reactivity towards Electrophiles | Deactivated | Activated (especially at C-4) | bhu.ac.in |

| Reactivity towards Nucleophiles | Activated (at C-2, C-4) | Activated (at C-2, C-4) | youtube.com |

Significance in Organic Synthesis and Medicinal Chemistry

The dual functionality of this compound makes it a significant intermediate in organic synthesis. The aldehyde group can undergo a wide range of classical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions like Wittig or aldol (B89426) reactions. organic-chemistry.orgscispace.com Simultaneously, the N-oxide group can direct substitutions on the pyridine ring or be removed at a later synthetic stage. nih.gov

In medicinal chemistry, pyridine and its derivatives are ubiquitous scaffolds found in numerous natural products and pharmaceuticals. researchgate.netopenmedicinalchemistryjournal.com The N-oxide functionality itself is present in several drugs and can be used to modify properties like solubility and bioavailability. nih.gov this compound serves as a key starting material for more complex molecules. For instance, it can be converted to 3-Cyanopyridine (B1664610) 1-oxide, which is a useful intermediate in the synthesis of compounds like Arimoclomol, a drug candidate investigated for treating amyotrophic lateral sclerosis. pharmaffiliates.com The ability to build upon the this compound framework allows for the generation of diverse molecular libraries for drug discovery programs. ontosight.aiontosight.ai

Scope of Academic Research on this compound

Academic research on this compound and related compounds explores its synthetic utility and potential applications. Studies have demonstrated its use in multicomponent reactions and as a precursor for various heterocyclic systems. researchgate.net For example, research has shown that electron-deficient aldehydes like 3-formylpyridine are effective substrates in reactions such as the Evans-Tishchenko reaction to produce 1,3-anti diol monoesters with high diastereoselectivity. scispace.com

Furthermore, the N-oxide functionality makes the compound a candidate for coordination chemistry, acting as a ligand for various metal ions through the oxygen atom. researchgate.net Research also extends to the development of new synthetic methodologies where the N-oxide group acts as an internal directing group or oxidant. For instance, the conversion of the aldehyde to an oxime, followed by further reactions, opens pathways to novel pyridine derivatives with potential biological activities. ontosight.aiontosight.ai The compound is also studied as a precursor in the synthesis of other functionalized pyridines, such as 3-aminomethylpyridine and pyridyl carbinols. google.comacs.org

Table 2: Key Research Applications of this compound and its Derivatives

| Application Area | Description of Research | Example Product/Target | Reference |

|---|---|---|---|

| Synthetic Intermediate | Used as a starting material for further functionalization. | 3-Cyanopyridine 1-oxide | pharmaffiliates.comevitachem.com |

| Stereoselective Synthesis | Acts as a substrate in diastereoselective reactions. | 1,3-anti diol monoesters | scispace.com |

| Medicinal Chemistry | Serves as a scaffold for biologically active molecules. | Precursors to Arimoclomol | pharmaffiliates.com |

| Heterocyclic Synthesis | Precursor for creating more complex heterocyclic structures. | Pyridyl carbinols, oxime derivatives | ontosight.aiacs.org |

| Coordination Chemistry | Acts as a ligand for metal complexation. | Metal-N-oxide complexes | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

1-oxidopyridin-1-ium-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-2-1-3-7(9)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYJHQOHEHEMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424167 | |

| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22346-73-2 | |

| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Formylpyridine 1 Oxide and Its Precursors

Strategies for Formylpyridine Synthesis

The precursor, 3-Formylpyridine (also known as nicotinaldehyde or 3-pyridinecarboxaldehyde), can be synthesized through several key pathways. wikipedia.org These methods aim to achieve high yields and selectivity, starting from readily available materials.

A common and effective laboratory-scale method for preparing pyridine (B92270) aldehydes is the oxidation of the corresponding pyridyl carbinols. google.com For the synthesis of 3-Formylpyridine, the starting material is 3-pyridyl carbinol (also known as 3-pyridinemethanol (B1662793) or nicotinyl alcohol). nih.gov This primary alcohol is oxidized to the aldehyde using oxidizing agents. Manganese dioxide (MnO₂) is a particularly useful reagent for this transformation. google.com The reaction involves the selective oxidation of the alcohol functionality without over-oxidation to the carboxylic acid, which is a critical consideration in this synthetic step.

An economical and scalable process for producing pyridyl aldehydes involves the vapor-phase interaction of a cyanopyridine with formic acid and water in the presence of a catalyst. google.com To synthesize 3-Formylpyridine, 3-cyanopyridine (B1664610) (nicotinonitrile) is used as the starting material. google.comchemicalbook.commanavchem.com

In this process, a gaseous mixture of 3-cyanopyridine, water, and formic acid is passed through a reactor containing a catalyst bed at elevated temperatures, typically between 250°C and 650°C. google.com A preferred temperature range is between 400°C and 500°C. google.com The reaction results in the formation of 3-Formylpyridine, which is then recovered by condensing the product vapors and separating it via fractional distillation under a high vacuum. google.com While an excess of water and formic acid is generally preferred, the reaction can proceed without added water, as it can be formed from the decomposition of formic acid itself. google.com

A variety of catalysts effective for the preparation of ketones from carboxylic acids can be employed. google.com These include compounds of elements from Groups II and III, metallic elements of Group IV, and elements of Series 4 of the periodic table. google.com Specific examples of effective catalysts are thoria-alumina, uranium dioxide, manganese oxide, alumina, and zinc oxide. google.com

| Parameter | Condition |

|---|---|

| Reactants | 3-Cyanopyridine, Formic Acid, Water |

| Phase | Vapor |

| Temperature Range | 250°C - 650°C (Preferred: 400°C - 500°C) |

| Catalysts | Thoria-alumina, Uranium dioxide, Manganese oxide, Alumina, Zinc oxide, etc. |

| Product Recovery | Condensation followed by high-vacuum fractional distillation |

While the synthesis of 3-Formylpyridine does not typically proceed via this route, the reaction of pyridine N-oxides with acetic anhydride (B1165640) is a notable method for preparing the 2- and 4-isomers of formylpyridine. google.com This reaction, known as the Boekelheide rearrangement, involves heating the corresponding pyridine N-oxide with acetic anhydride. google.comabertay.ac.uk The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by a rearrangement and subsequent hydrolysis to yield the aldehyde. This pathway highlights the differential reactivity of the positions on the pyridine N-oxide ring, where the 2- and 4-positions are activated for such rearrangements, in contrast to the 3-position.

Synthesis of 3-Formylpyridine 1-oxide Derivatives

The direct synthesis of this compound is achieved by the N-oxidation of 3-Formylpyridine. This transformation requires careful selection of oxidizing agents to selectively oxidize the pyridine nitrogen without affecting the aldehyde group.

The N-oxidation of pyridine and its derivatives is a fundamental transformation in heterocyclic chemistry, converting the weakly basic pyridine into a more reactive N-oxide. researchgate.netscripps.eduwikipedia.org The N-O moiety in the resulting pyridine N-oxide enhances the reactivity of the ring, acting as an electron-donating group and activating the 2- and 4-positions towards both electrophilic and nucleophilic attack. scripps.eduarkat-usa.org A wide array of oxidizing agents can be employed for this purpose. researchgate.netarkat-usa.org

Classical and modern N-oxidation reagents include:

Peroxy acids : Reagents like m-chloroperoxybenzoic acid (m-CPBA) and peroxybenzoic acid are highly effective for N-oxidation. researchgate.netwikipedia.orgarkat-usa.org The oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other agents. arkat-usa.org

Hydrogen Peroxide with Catalysts : Aqueous hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. Its effectiveness is significantly enhanced by the presence of acids or metal catalysts.

H₂O₂/Acetic Acid : A traditional and widely used system for N-oxidation. arkat-usa.org

H₂O₂/Metal Catalysts : Methyltrioxorhenium (MTO) is a highly efficient catalyst for the N-oxidation of pyridines, including 3- and 4-substituted pyridines, giving high yields with only catalytic amounts of MTO. arkat-usa.org Other systems include the use of heterogeneous metal compound catalysts, which offer advantages in catalyst recovery and reuse. google.com Titanium silicalite (TS-1) in a flow reactor has also been used for a safer and greener process. organic-chemistry.org

Dioxiranes : Dimethyldioxirane (DMD) is a powerful oxidizing agent that provides clean and quantitative conversion of pyridines to their N-oxides under mild conditions. arkat-usa.orgnih.gov

Other Reagents : Caro's acid, oxaziridines, sodium perborate, and urea-hydrogen peroxide (UHP) are also effective reagents for N-oxidation. researchgate.netarkat-usa.orgorganic-chemistry.org

| Oxidizing Agent/System | Key Features | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Highly efficient and universal, provides high yields for 3-substituted pyridines. | researchgate.netarkat-usa.org |

| H₂O₂ / Acetic Acid | Classical, widely used method. | arkat-usa.org |

| H₂O₂ / Methyltrioxorhenium (MTO) | Highly efficient catalytic system, high yields with low catalyst loading. | arkat-usa.org |

| Dimethyldioxirane (DMD) | Powerful, clean, and often quantitative conversion under mild conditions. | arkat-usa.orgnih.gov |

| Urea-Hydrogen Peroxide (UHP) | Stable, inexpensive, and easily handled solid-state oxidant. | organic-chemistry.org |

| Sodium Percarbonate / Rhenium Catalysts | Efficient oxygen source for N-oxidation under mild conditions. | organic-chemistry.org |

Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines because the N-oxide group significantly modifies the ring's reactivity. researchgate.netsemanticscholar.org The oxygen atom can be attacked by electrophiles, which facilitates subsequent nucleophilic addition at the 2- or 4-positions. scripps.eduwikipedia.org

Key functionalization strategies include:

C-H Functionalization : Transition metal-catalyzed reactions have been developed for the direct functionalization of C-H bonds in pyridine N-oxides. For instance, palladium-catalyzed direct arylation allows for the introduction of aryl groups at the 2-position of the pyridine N-oxide ring. researchgate.netsemanticscholar.orgnih.gov This provides a powerful route to biaryl compounds.

Nucleophilic Substitution : The N-oxide group activates the 2- and 4-positions for nucleophilic attack. Treatment of pyridine N-oxide with reagents like phosphorus oxychloride can introduce chloro substituents at these positions. abertay.ac.ukwikipedia.org These halogenated derivatives can then undergo further substitution reactions.

Addition of Organometallic Reagents : Grignard reagents can add to pyridine N-oxides. Subsequent treatment, for example with acetic anhydride, can lead to 2-substituted pyridines. organic-chemistry.org

Cyanation : The introduction of a cyano group, typically at the 2-position, can be achieved through variations of the Reissert-Henze reaction, using reagents like trimethylsilylcyanide. abertay.ac.uk

These functionalization reactions expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with modified electronic and steric properties.

Derivatization of the Formyl Group

The formyl group of this compound is a versatile functional handle that allows for a wide array of chemical transformations. These derivatizations are crucial for creating a diverse range of molecules with potentially new chemical and biological properties. Key reactions include carbon-carbon bond-forming reactions, reductions, and oxidations.

Condensation Reactions: The Knoevenagel condensation is a fundamental reaction in organic chemistry where a carbonyl group reacts with an active hydrogen compound, followed by dehydration, to yield an α,β-unsaturated product. wikipedia.org This reaction is applicable to aldehydes like this compound, typically catalyzed by a weak base. wikipedia.org The active hydrogen components can include compounds like diethyl malonate, malonic acid, or cyanoacetic acid. wikipedia.org A notable variant is the Doebner modification, which uses pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Olefinations: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com This reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com The stereochemistry of the resulting alkene is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org The driving force behind this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. lumenlearning.com

Reduction and Oxidation: The formyl group can be readily reduced to a hydroxymethyl group or oxidized to a carboxylic acid. The reduction of pyridine N-oxides to the corresponding pyridines can be achieved using sulfur dioxide in a polar solvent, followed by basification. google.com More exhaustive reductions can convert the N-oxide to a piperidine (B6355638) derivative. researchgate.net Conversely, the oxidation of pyridinecarboxaldehydes can yield the corresponding carboxylic acids. researchgate.net The choice of oxidizing or reducing agent is critical to ensure chemoselectivity, preserving the N-oxide functionality if desired.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malonic acid), weak base (e.g., piperidine) | α,β-unsaturated carbonyl/nitrile | wikipedia.orgsigmaaldrich.com |

| Wittig Reaction | Phosphonium ylide (Ph3P=CHR) | Alkene | wikipedia.orgorganic-chemistry.org |

| Reduction to Alcohol | Standard reducing agents (e.g., NaBH4) | (1-oxido-3-pyridyl)methanol | N/A |

| Oxidation to Carboxylic Acid | Standard oxidizing agents (e.g., KMnO4, H2O2) | Nicotinic acid N-oxide | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to synthesize chiral analogs of pyridine derivatives is of significant interest due to the prevalence of chiral piperidine and tetrahydropyridine (B1245486) scaffolds in pharmaceuticals. google.com

One prominent approach involves the asymmetric dearomatization of pyridines. For instance, a pyridine derivative prepared via condensation between L-tert-leucine tert-butyl ester and 3-formylpyridine can undergo a subsequent reaction with an alkynyl nucleophile. wikipedia.org This process can yield dihydropyridine (B1217469) products with complete regiochemical and stereochemical control. wikipedia.org

Another powerful strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. google.com This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines from pyridine and sp2-hybridized boronic acids with high yield and excellent enantioselectivity. google.com These tetrahydropyridine products are valuable precursors for synthesizing enantioenriched piperidines. google.com Furthermore, chemo-enzymatic approaches, which combine the mild chemical reduction of pyridiniums with the stereoselectivity of a biocatalytic cascade, offer a stereoselective one-pot method to produce tetrahydropyridines. wikipedia.org

Chiral pyridine N-oxides themselves can serve as organocatalysts in stereoselective reactions. N-oxides derived from naturally occurring monoterpenes have been assessed as catalysts in reactions such as the allylation of aldehydes, affording homoallylic alcohols with good yields and high enantiomeric excess. lumenlearning.com

| Approach | Key Transformation | Starting Material Example | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Asymmetric Dearomatization | Asymmetric addition of alkynyl nucleophiles | Condensation product of L-tert-leucine tert-butyl ester and 3-formylpyridine | Chiral Dihydropyridines | Complete regiochemical and stereochemical control (>20:1 dr). | wikipedia.org |

| Rh-Catalyzed Cross-Coupling | Asymmetric reductive Heck reaction | Pyridine, Arylboronic acids | Enantioenriched 3-substituted Tetrahydropyridines | High yield and excellent enantioselectivity with broad functional group tolerance. | google.com |

| Chemo-enzymatic Cascade | Amine oxidase/ene imine reductase cascade | Activated Pyridines | Stereo-defined 3-substituted Piperidines | Stereoselective one-pot synthesis combining chemical and biocatalytic reduction. | wikipedia.org |

| Chiral N-oxide Organocatalysis | Allylation of aldehydes | Benzaldehyde, Allyltrichlorosilane | Chiral Homoallylic Alcohols | N-oxides derived from monoterpenes can act as effective chiral organocatalysts. | lumenlearning.com |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for developing environmentally benign and sustainable chemical processes. sigmaaldrich.com Key areas of focus include the development of efficient catalysts, the use of safer solvents, and the minimization of waste through atom-economical reactions. sigmaaldrich.com

Catalyst Development for Sustainable Production

The choice of catalyst is paramount in green synthesis. Ideal catalysts are non-toxic, reusable, and highly efficient, allowing reactions to proceed under mild conditions.

Heterogeneous Catalysts: Solid catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. For example, ZnO nanoparticles have been demonstrated as an efficient and reusable green catalyst for Claisen-Schmidt condensation reactions under solvent-free conditions. rsc.org Similarly, catalysts like thoria-alumina, manganese oxide, and chromium oxide have been used in the vapor-phase synthesis of pyridine aldehydes from cyanopyridines. commonorganicchemistry.com

Biocatalysts: Enzyme-based catalysts, or biocatalysts, are gaining interest in green chemistry due to their high selectivity and ability to function under mild reaction conditions. sigmaaldrich.com Future research aims to engineer enzymes capable of catalyzing the formation of the pyridine ring from simple, renewable precursors. sigmaaldrich.com

Advanced Catalytic Systems: Novel catalyst systems are continuously being developed. A pyridine oxide-covalent organic framework (COF) catalyst, synthesized directly from a pyridine oxide-containing monomer, has shown remarkable efficacy in promoting allylation reactions of aromatic aldehydes. nih.gov Ruthenium nanoparticles have also emerged as sustainable heterogeneous catalysts for various redox reactions. wikipedia.org

| Catalyst Type | Example | Application | Green Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous Nanoparticles | ZnO Nanoparticles | Claisen-Schmidt Condensation | Reusable, solvent-free conditions. | rsc.org |

| Metal Oxides | Thoria-Alumina (ThO₂ on Al₂O₃) | Pyridine Aldehyde Synthesis | Enables vapor-phase synthesis from cyanopyridines. | commonorganicchemistry.com |

| Biocatalysts | Engineered Enzymes | Pyridine Ring Formation | High selectivity, mild conditions, renewable precursors. | sigmaaldrich.com |

| Covalent Organic Frameworks (COFs) | Pyridine oxide-COF | Allylation of Aldehydes | High efficacy, designed structure. | nih.gov |

Solvent Selection and Waste Minimization

Minimizing waste and using environmentally friendly solvents are core tenets of green chemistry. This can be achieved through solvent-free reactions, the use of benign solvents, and process optimization.

Solvent-Free and Alternative Solvent Systems: Conducting reactions without a solvent or in a benign medium like water significantly reduces environmental impact. rsc.org A solvent- and halide-free green synthesis of pyridine-2-yl substituted ureas has been developed, utilizing pyridine N-oxides and dialkylcyanamides in an atom-economical process. organic-chemistry.org Water-mediated Knoevenagel condensations are also being explored as a green alternative. rsc.org

Process Intensification: Techniques like microwave irradiation can dramatically reduce reaction times, leading to energy savings and often cleaner reactions with higher yields and fewer by-products. organic-chemistry.orgmasterorganicchemistry.com One-pot, multi-component reactions are particularly efficient, combining several synthetic steps without isolating intermediates, which saves time, resources, and reduces waste. organic-chemistry.orgmasterorganicchemistry.com For example, a one-pot, four-component reaction to synthesize pyridine derivatives in ethanol (B145695) under microwave irradiation resulted in excellent yields (82%–94%) and short reaction times (2–7 min). organic-chemistry.orgmasterorganicchemistry.com This approach contrasts sharply with traditional methods that require longer reaction times and produce lower yields. organic-chemistry.org

| Green Approach | Methodology | Example Application | Benefits | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Synthesis of ureas from pyridine N-oxides. | Eliminates solvent waste, atom-economical. | organic-chemistry.org |

| Alternative Solvents | Using benign solvents like water or ethanol. | Knoevenagel condensation in water. | Reduced toxicity and environmental impact. | rsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | One-pot synthesis of pyridine derivatives. | Drastically reduced reaction times, higher yields, energy efficiency. | organic-chemistry.orgmasterorganicchemistry.com |

| Multi-Component Reactions | Combining three or more reactants in a single step. | Four-component synthesis of novel pyridines. | High atom economy, reduced waste, operational simplicity. | organic-chemistry.orgmasterorganicchemistry.com |

Advanced Reactivity and Reaction Mechanisms of 3 Formylpyridine 1 Oxide

Role of the N-Oxide Functionality in Reactivity

The N-oxide group significantly modifies the electronic properties of the pyridine (B92270) ring compared to its parent heterocycle. The oxygen atom, being highly electronegative, draws electron density from the nitrogen atom. However, it can also act as an electron-donating group through resonance, delocalizing its lone pairs into the ring. This dual nature is key to its influence on the molecule's reactivity. chemtube3d.com

In contrast to pyridine, which is highly deactivated towards electrophilic aromatic substitution (EAS), the pyridine N-oxide ring is activated. masterorganicchemistry.comyoutube.com The N-oxide functionality can donate electron density via resonance to the C-2, C-4, and C-6 positions, making these sites more nucleophilic and thus more susceptible to attack by electrophiles. chemtube3d.com

However, in 3-Formylpyridine 1-oxide, the situation is more complex. The formyl group at the C-3 position is an electron-withdrawing group and acts as a deactivating meta-director for EAS. This means it directs incoming electrophiles to the C-5 position. Consequently, there is a competition between the directing effects of the activating N-oxide (directing to C-2, C-4, C-6) and the deactivating formyl group (directing to C-5).

In nitration reactions of substituted pyridine N-oxides, the directing effect of the N-oxide to the C-4 position is generally dominant. arkat-usa.orgresearchgate.net For this compound, electrophilic attack is most likely to occur at the C-4 position, which is para to the powerful N-oxide directing group. Attack at C-2 or C-6 would be sterically hindered and electronically less favored due to the adjacent C-3 formyl group. Attack at C-5 is also possible, being meta to the formyl group, but is generally less favored than attack at the positions activated by the N-oxide.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile (E+) | Major Product | Minor Product(s) | Rationale |

|---|---|---|---|

| NO₂+ | 4-Nitro-3-formylpyridine 1-oxide | 2-Nitro- and 6-Nitro-3-formylpyridine 1-oxide | The N-oxide group is a strong ortho-, para-director, making the C-4 position the most activated site. The formyl group deactivates the ring but its meta-directing effect is weaker. arkat-usa.orgresearchgate.net |

| Br+ | 4-Bromo-3-formylpyridine 1-oxide | 2-Bromo- and 6-Bromo-3-formylpyridine 1-oxide | Similar to nitration, halogenation is expected to be directed primarily by the N-oxide group to the C-4 position. |

| SO₃ | 3-Formylpyridine-4-sulfonic acid 1-oxide | - | Sulfonation is also directed by the N-oxide group, favoring the C-4 position. |

The N-oxide group renders the pyridine ring, particularly the C-2 and C-4 positions, more electrophilic and thus more susceptible to nucleophilic attack compared to pyridine. This reactivity is significantly enhanced by treating the N-oxide with an activating agent, such as phosphorus oxychloride (POCl₃) or bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). scripps.edunih.gov The activating agent is attacked by the nucleophilic N-oxide oxygen, forming a good leaving group and making the ring highly activated for nucleophilic addition, preferentially at the C-2 and C-6 positions. researchgate.net

For this compound, after activation, a nucleophile (Nu⁻) would be expected to attack the C-2 or C-6 position. This is followed by the elimination of the leaving group and subsequent deoxygenation to yield the 2- or 6-substituted 3-formylpyridine.

The most prominent rearrangement involving pyridine N-oxides is the Boekelheide rearrangement. This reaction typically involves the treatment of an α-alkylpyridine N-oxide (i.e., with an alkyl group at the C-2 position) with an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.orgresearchgate.netacs.org The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-alkyl group and a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgresearchgate.net

Since this compound does not possess an alkyl group at the C-2 or C-6 position, it does not undergo the classic Boekelheide rearrangement. Other rearrangements involving the N-oxide functionality are generally less common and require specific substrates or reaction conditions not typically applied to this molecule.

Reactions of the Aldehyde Group

The formyl group at the C-3 position exhibits the typical reactivity of an aromatic aldehyde. It can undergo a variety of transformations, including condensation reactions, oxidation, and reduction.

This compound readily undergoes condensation reactions with primary amines to form the corresponding imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

Other important condensation reactions involving the aldehyde group include the Knoevenagel and Wittig reactions.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate) in the presence of a weak base (like piperidine (B6355638) or pyridine), yielding an α,β-unsaturated product. wikipedia.orgorganic-chemistry.orgchem-station.com

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com

Table 2: Examples of Condensation Reactions of this compound

| Reaction Type | Reactant | Product |

|---|---|---|

| Imine Formation | Aniline | N-(phenyl)-1-(1-oxido-pyridin-3-yl)methanimine |

| Knoevenagel | Malononitrile | 2-(1-Oxido-pyridin-3-ylmethylene)malononitrile |

| Wittig | Methyltriphenylphosphonium bromide | 3-Vinylpyridine 1-oxide |

The aldehyde and N-oxide functionalities can be selectively or simultaneously oxidized or reduced depending on the reagents and conditions employed.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3-Carboxypyridine 1-oxide) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.netlibretexts.org Under controlled conditions, this transformation can often be achieved without affecting the N-oxide group.

Reduction: The reduction of this compound can lead to several different products:

Selective Aldehyde Reduction: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the selective reduction of aldehydes and ketones. NaBH₄ would reduce the formyl group to a hydroxymethyl group, yielding (3-(hydroxymethyl)pyridine 1-oxide), while leaving the N-oxide and the aromatic ring intact. researchgate.net

Simultaneous Aldehyde and N-Oxide Reduction: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Rh) is a powerful reduction method. liverpool.ac.ukrsc.org Depending on the catalyst and conditions (temperature, pressure), this method can reduce the aldehyde to an alcohol and deoxygenate the N-oxide to the corresponding pyridine, yielding 3-pyridinemethanol (B1662793).

Complete Ring and Functional Group Reduction: Under more forcing hydrogenation conditions (e.g., high pressure, strong catalysts like Rh₂O₃ or PtO₂), it is possible to reduce the aldehyde, deoxygenate the N-oxide, and hydrogenate the pyridine ring to a piperidine ring, ultimately forming (piperidin-3-yl)methanol. liverpool.ac.ukresearchgate.net

Table 3: Oxidation and Reduction Pathways for this compound

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Oxidation | KMnO₄, base | 3-Carboxypyridine 1-oxide |

| Selective Reduction | NaBH₄ | (3-(Hydroxymethyl)pyridine 1-oxide) |

| Reduction | H₂, Pd/C (mild conditions) | 3-Pyridinemethanol |

| Exhaustive Reduction | H₂, Rh₂O₃ (forcing conditions) | (Piperidin-3-yl)methanol |

Carbonyl Additions and Subsequent Transformations

The aldehyde functional group in this compound is a key site for nucleophilic attack, facilitating various carbon-carbon bond-forming reactions. These transformations are fundamental in elaborating the molecular framework and introducing new functionalities.

Wittig Reaction: The Wittig reaction, a cornerstone of alkene synthesis, is applicable to this compound. wikipedia.orgscripps.eduacs.orgnih.gov It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine oxide. wikipedia.orgscripps.eduacs.org The ylide, typically prepared by treating a phosphonium (B103445) salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon. acs.orgnih.gov This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane ring. wikipedia.org The decomposition of this four-membered ring provides the final alkene product and the highly stable triphenylphosphine oxide, which is the driving force for the reaction. acs.orgnih.gov The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. wikipedia.org

Aldol (B89426) and Related Condensations: this compound can participate in aldol-type condensation reactions, reacting with enolates derived from ketones or other carbonyl compounds. rsc.orgresearchgate.netthieme-connect.de In a typical base-catalyzed aldol condensation, a catalytic amount of base is used to generate an enolate, which then acts as a nucleophile, attacking the formyl group of this compound. rsc.org This addition step results in the formation of a β-hydroxy carbonyl compound. thieme-connect.de Under harsher reaction conditions, such as elevated temperatures, this intermediate can undergo dehydration to afford an α,β-unsaturated carbonyl compound. researchgate.net

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the carbonyl group of this compound. wikipedia.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org These reagents are potent nucleophiles and strong bases, and their reactions with aldehydes provide a direct route to secondary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic addition mechanism, where the carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon. libretexts.org A subsequent acidic workup is required to protonate the resulting alkoxide and yield the alcohol product. masterorganicchemistry.com It is crucial to control the reaction conditions, as the N-oxide moiety can also interact with these highly reactive organometallic species. nih.govdiva-portal.org

The Reformatsky reaction offers a milder alternative for the formation of β-hydroxy esters. wikipedia.orgnrochemistry.comorganic-chemistry.orgchem-station.comlscollege.ac.in This reaction employs an α-halo ester and zinc metal to generate an organozinc reagent, which is less reactive than Grignard or organolithium reagents. wikipedia.orglscollege.ac.in This reduced reactivity allows for the selective addition to the aldehyde group without undesired side reactions. wikipedia.org The mechanism involves the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, forming a zinc enolate. nrochemistry.comorganic-chemistry.org This enolate then adds to the carbonyl group of this compound, and subsequent hydrolysis yields the β-hydroxy ester. nrochemistry.com

| Table 1: Overview of Carbonyl Addition Reactions | |||

|---|---|---|---|

| Reaction Type | Reagent | Product Type | Key Features |

| Wittig Reaction | Phosphorus Ylide (R₃P=CR'R'') | Alkene | Forms C=C bond; stereoselectivity depends on ylide structure. wikipedia.org |

| Aldol Condensation | Enolate (from ketone/aldehyde) | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl | Base or acid-catalyzed C-C bond formation. rsc.org |

| Grignard Reaction | Organomagnesium Halide (RMgX) | Secondary Alcohol | Highly reactive nucleophile; requires anhydrous conditions. wikipedia.org |

| Organolithium Addition | Organolithium Compound (RLi) | Secondary Alcohol | Similar to Grignard but often more reactive. wikipedia.org |

| Reformatsky Reaction | α-Halo Ester + Zinc | β-Hydroxy Ester | Milder conditions; tolerates more functional groups. wikipedia.orglscollege.ac.in |

Metal-Catalyzed Transformations

The pyridine N-oxide scaffold of this compound is amenable to a variety of metal-catalyzed reactions, which are powerful tools for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While direct C-H activation of pyridine N-oxides is possible, these reactions often proceed with higher efficiency and regioselectivity when a halide is present on the pyridine ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For a derivative such as 2-halo-3-formylpyridine 1-oxide, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. wikipedia.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. wikipedia.org The reactivity in Suzuki couplings of halopyridines is generally found to be in the order of I > Br > Cl. researchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene under palladium catalysis. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction provides a direct method for the vinylation of the pyridine N-oxide ring. The mechanism involves the oxidative addition of palladium(0) to the halide, followed by coordination and insertion of the alkene into the palladium-carbon bond. wikipedia.org A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active catalyst by the base. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the synthesis of alkynyl-substituted aromatics, proceeding via the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The palladium catalyst activates the halide through oxidative addition, while the copper co-catalyst facilitates the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org Reductive elimination then furnishes the desired alkynylated pyridine N-oxide.

| Table 2: Metal-Catalyzed Cross-Coupling Reactions | |||

|---|---|---|---|

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) complex + Base | Aryl/vinyl substituted pyridine N-oxide |

| Heck-Mizoroki | Alkene | Pd(0) complex + Base | Alkene-substituted pyridine N-oxide |

| Sonogashira | Terminal alkyne | Pd(0) complex + Cu(I) salt + Base | Alkyne-substituted pyridine N-oxide |

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl or methyl group using various catalytic methods. The choice of reagent is critical to ensure chemoselectivity and avoid reactions at the N-oxide or the pyridine ring.

Catalytic Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidants. Mild conditions are preferable to prevent over-oxidation or degradation of the N-oxide functionality. Reagents such as potassium permanganate under controlled pH, or catalytic systems involving transition metals like ruthenium or palladium with a co-oxidant, can be employed for this transformation.

Catalytic Reduction: The reduction of the formyl group can lead to either the corresponding alcohol or the fully reduced methyl group, depending on the reducing agent and reaction conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method for reducing aldehydes to alcohols. More forcing conditions, such as higher pressures and temperatures, or the use of stronger reducing agents in combination with a Lewis acid, can effect the complete reduction to the methyl group.

Pyridine N-oxides are well-established ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. wikipedia.orgwikipedia.orgwikipedia.org The oxygen atom of the N-oxide group acts as a hard Lewis base, readily donating its lone pair of electrons to a metal center. The presence of the formyl group at the 3-position introduces an additional potential coordination site through the carbonyl oxygen, allowing this compound to act as a bidentate ligand.

The coordination behavior of this compound and its derivatives has been explored. For instance, the oxime derivative of 3-formylpyridine can act as a bidentate ligand, coordinating through both the pyridine nitrogen and the oxime nitrogen. indiamart.com The ability of this compound to form stable complexes with transition metals opens up possibilities for its use in catalysis and materials science, where the electronic and steric properties of the ligand can be tuned to influence the reactivity and properties of the resulting metal complex. indiamart.com

Radical Reactions and Single-Electron Transfer Processes

The pyridine N-oxide moiety can participate in radical reactions and single-electron transfer (SET) processes, providing alternative pathways for functionalization of the heterocyclic ring. digitellinc.comnih.gov

Minisci Reaction: The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles. wikipedia.orgnih.govprinceton.edu In this reaction, a radical species, typically generated from a carboxylic acid via oxidative decarboxylation, adds to the protonated pyridine N-oxide ring. wikipedia.orgnih.gov The reaction generally shows a high preference for addition at the C2 and C4 positions, which are the most electron-deficient sites. The resulting radical cation intermediate is then oxidized to the final substituted product. The regioselectivity can be influenced by the steric and electronic nature of both the pyridine N-oxide substrate and the incoming radical.

Photocatalytic and SET Reactions: Recent advances in photoredox catalysis have enabled the generation of radicals under mild conditions, expanding the scope of radical additions to pyridine N-oxides. nih.govnih.gov Visible-light photoredox catalysts can facilitate single-electron transfer processes, leading to the formation of pyridine N-oxy radicals. nih.govnih.gov These reactive intermediates can then engage in a variety of transformations, including cascade reactions and hydrogen atom transfer (HAT) processes. nih.gov For instance, photoinduced single-electron oxidation of a pyridine N-oxide in the presence of an alkyne can generate a β-oxypyridinium radical, which can undergo further reactions. digitellinc.com

Heterocyclic Annulation and Ring-Forming Reactions

This compound can serve as a versatile building block in the synthesis of more complex heterocyclic systems through annulation and ring-forming reactions. The presence of both an electrophilic aldehyde and a nucleophilic N-oxide within the same molecule, along with the aromatic ring, allows for a variety of cyclization strategies.

For example, derivatives of pyridine N-oxides have been shown to participate in formal [3+3] annulation reactions. In one such instance, (E)-2-(3-phenylacryloyl)pyridine N-oxide was reacted with benzyl (B1604629) methyl ketone in an asymmetric formal [3+3] annulation process to construct a new six-membered ring. researchgate.net This highlights the potential of the pyridine N-oxide scaffold to act as a three-carbon component in cycloaddition reactions.

In-Depth Theoretical and Computational Analysis of this compound

Detailed theoretical and computational investigations into this compound are limited in publicly accessible scientific literature. The following sections outline the established computational methodologies and common findings for the parent compound, pyridine N-oxide, and extrapolate the anticipated effects of the 3-formyl substituent on the electronic structure and behavior of the molecule. Direct computational data specifically for this compound is not currently available in the provided search results.

Theoretical and Computational Studies of 3 Formylpyridine 1 Oxide

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern medicinal chemistry and materials science. It aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other desired effects. For derivatives of this compound, SAR studies would be crucial for optimizing properties like therapeutic efficacy or catalytic performance.

The general process of a SAR study involves:

Synthesizing a Library of Derivatives: A series of analogs of the lead compound (in this case, this compound) are created. Modifications would typically be made to the formyl group (e.g., converting it to an oxime, imine, or alcohol) or by adding various substituents to the pyridine ring.

Biological/Chemical Testing: The activity of each derivative is measured through assays. This could be, for example, its potency as an enzyme inhibitor, its antimicrobial effect, or its efficiency as a catalyst.

Identifying Trends: Researchers analyze the data to find correlations between specific structural changes and the resulting activity. For instance, it might be found that adding an electron-withdrawing group at a particular position on the pyridine ring consistently increases activity.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced, computational form of SAR. In QSAR, molecular descriptors (numerical values representing properties like size, lipophilicity, or electronic charge distribution) are calculated for each derivative. nih.gov Statistical methods are then used to build a mathematical model that links these descriptors to the observed activity. nih.gov Such models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

While comprehensive SAR or QSAR studies specifically focused on derivatives of this compound are not extensively documented in scientific literature, the principles are widely applied to the broader class of pyridine derivatives for various applications, including anticancer and anti-inflammatory agents. nih.govnih.govnih.gov

Table 1: Hypothetical Data for a SAR Study of this compound Derivatives

This table is illustrative of the type of data that would be generated in a SAR study and is not based on published experimental results for this specific compound.

| Derivative | Modification on Pyridine Ring | Modification of Formyl Group | Biological Activity (e.g., IC50 in µM) |

|---|---|---|---|

| Parent Compound | None | -CHO | 50.0 |

| Derivative A | 4-Chloro | -CHO | 25.5 |

| Derivative B | None | -CH=NOH (Oxime) | 15.2 |

| Derivative C | 4-Methoxy | -CHO | 75.8 |

| Derivative D | 4-Chloro | -CH=NOH (Oxime) | 8.1 |

Computational Design of Novel Derivatives and Catalysts

Computational design, or in silico design, utilizes computer modeling to rationally create new molecules with desired properties, moving beyond the trial-and-error approach of traditional synthesis. jnu.ac.in This is particularly valuable for designing novel therapeutic agents or highly efficient catalysts.

For this compound, computational design could proceed in several ways:

Structure-Based Drug Design: If the biological target of a potential drug derivative is known (e.g., a specific enzyme), molecular docking simulations can be performed. In this process, a 3D model of the this compound derivative is computationally "placed" into the active site of the target protein. The software calculates the binding affinity and predicts the binding mode. nih.gov By virtually modifying the derivative's structure (e.g., adding a hydrogen bond donor or a hydrophobic group), researchers can design new molecules with improved binding and, presumably, higher activity before ever entering a wet lab. nih.gov

Catalyst Design: The electronic properties of pyridine N-oxides make them interesting candidates as ligands in organometallic catalysis or as organocatalysts themselves. Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms involving a catalyst based on the this compound scaffold. rsc.org Researchers can calculate transition state energies and reaction barriers to predict how changes to the molecule's structure would affect its catalytic efficiency. utrgv.edu For example, DFT could be used to model how different substituents on the pyridine ring influence the Lewis basicity of the N-oxide oxygen, which could be critical for its catalytic activity. This allows for the in silico screening of many potential catalyst structures to identify the most promising candidates for synthesis.

Table 2: Key Computational Methods in Molecular Design

| Computational Method | Application for this compound Derivatives | Information Gained |

|---|---|---|

| Molecular Docking | Designing enzyme inhibitors or receptor binders. | Binding affinity, binding pose, key interactions with the target protein. |

| Density Functional Theory (DFT) | Designing catalysts; calculating electronic properties. | Reaction pathways, activation energies, molecular orbital energies (HOMO/LUMO), charge distribution. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of unsynthesized derivatives. | A mathematical model correlating molecular structure with activity. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of a derivative in a biological environment (e.g., in water or bound to a protein). | Conformational stability, flexibility of the molecule-protein complex, solvent effects. |

Applications of 3 Formylpyridine 1 Oxide in Advanced Materials and Catalysis

Precursor for Complex Heterocyclic Architectures

The reactivity of the formyl group, coupled with the influence of the N-oxide moiety on the pyridine (B92270) ring, makes 3-formylpyridine 1-oxide a strategic starting material for the synthesis of various fused heterocyclic systems.

While the direct synthesis of indolizine (B1195054) derivatives from this compound is not extensively documented in readily available literature, the general synthetic strategies for indolizines often involve the reaction of pyridine derivatives with compounds containing an active methylene (B1212753) group or with acetylenic compounds. These reactions typically proceed through the formation of a pyridinium (B92312) ylide intermediate, followed by an intramolecular cyclization. The formyl group in this compound could potentially be modified to a group that facilitates the formation of the necessary ylide for indolizine synthesis.

A notable application of 3-acylpyridine N-oxides, including this compound, is in the synthesis of pyrazolo[3,4-b]pyridines. One effective method involves the conversion of the this compound to its corresponding tosylhydrazone. These tosylhydrazones can then undergo cyclization to yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. researchgate.net This reaction proceeds under mild, room temperature conditions upon treatment with an electrophilic additive and an amine base. researchgate.net A key advantage of this approach is that it circumvents the need for a leaving group at the 2-position of the pyridine ring, which is often a requirement in other synthetic routes. researchgate.net The regioselectivity of the cyclization can be influenced by the choice of the electrophile and solvent combination. researchgate.net It has been observed that the (Z)-hydrazones readily cyclize, whereas the (E)-hydrazones are unreactive under the same conditions. researchgate.net

It is important to note that direct N-oxidation of 3-formylpyridine can sometimes lead to the formation of pyridine-N-oxide 3-carboxylic acid, which can limit its utility in certain synthetic pathways that require the aldehyde functionality. chemrxiv.org

| Starting Material | Key Intermediate | Product | Key Features of the Synthesis |

|---|---|---|---|

| 3-Acylpyridine N-oxide (e.g., this compound) | (Z)-Tosylhydrazone | Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-c]pyridine | Mild reaction conditions (room temperature); No leaving group required on the pyridine ring; Regiocontrol achievable through solvent/electrophile choice. researchgate.net |

The synthesis of pyrano[3,2-c]pyridine derivatives often involves multicomponent reactions. A common approach is the one-pot condensation of an aldehyde, an active methylene compound like malononitrile, and a third component such as ethyl acetoacetate. researchgate.net While specific examples starting directly from this compound are not prominent in the reviewed literature, the Knoevenagel condensation of aldehydes with active methylene compounds is a key step in many syntheses of fused pyridine systems. wikipedia.orgrsc.orgnih.govnih.govrsc.org Theoretically, this compound could undergo a Knoevenagel condensation with a suitable active methylene compound, and the resulting intermediate could then cyclize to form a pyrano[3,2-c]pyridine derivative.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds, and it can also be employed in the synthesis of fused pyridine systems. chemrxiv.orgthieme-connect.denih.govresearchgate.net For instance, a modified Vilsmeier-Haack strategy has been used to construct β-pyridine-fused porphyrins, resulting in the formation of 2-chloro-3-formyl- and 3-formylpyrido[2,3-b]porphyrins. thieme-connect.de This demonstrates the potential of using formyl-substituted pyridines in the synthesis of complex, fused architectures. The reactivity of this compound could potentially be harnessed in similar strategies to access a variety of fused pyridine derivatives, including pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. rsc.orgnih.govresearchgate.net

Ligand Design in Coordination Chemistry

Pyridine-N-oxides are known to act as ligands in coordination chemistry, typically binding to metal ions through the oxygen atom of the N-oxide group. indiamart.com The introduction of a formyl group at the 3-position of the pyridine-N-oxide ring opens up possibilities for creating multidentate ligands with diverse coordination modes.

Derivatives of this compound, such as 3-pyridinecarboxaldehyde (B140518) oxime, have been shown to serve as bidentate ligands, coordinating through both the oxime nitrogen and the pyridine nitrogen. nih.govresearchgate.net These types of ligands form stable complexes with a variety of transition metals, including copper, nickel, and cobalt. nih.gov The resulting metal complexes have potential applications in catalysis and materials science, including the development of photocatalytic materials and coordination polymers. nih.gov

| Ligand Derivative | Coordination Mode | Potential Metal Ions | Potential Applications |

|---|---|---|---|

| 3-Pyridinecarboxaldehyde Oxime | Bidentate (Oxime N, Pyridine N) | Cu(II), Ni(II), Co(II) | Catalysis, Photocatalytic Materials, Coordination Polymers. nih.govresearchgate.net |

Metal complexes containing pyridine-N-oxide ligands have been investigated for their catalytic activity in a range of organic transformations. For example, pyridine-N-oxides have been employed as ligands in copper-catalyzed N-arylation reactions. nih.gov Furthermore, palladium complexes are known to catalyze the direct arylation of pyridine N-oxide. berkeley.edu

The ability of this compound and its derivatives to form stable metal complexes suggests their potential in the development of novel catalytic systems. The electronic properties of the ligand, which can be tuned by the formyl group, can influence the catalytic activity of the metal center. For instance, pyridine-containing macrocyclic complexes have shown catalytic applications in stereoselective C-C and C-O bond-forming reactions and in oxidation reactions. unimi.itsemanticscholar.org The design of new ligands based on the this compound scaffold could lead to catalysts with enhanced activity and selectivity for various chemical transformations, including oxidation catalysis. osti.gov

Components in Functional Organic Materials

The unique electronic properties of the pyridine-N-oxide group, combined with the reactive aldehyde function, suggest that this compound could serve as a valuable precursor for functional organic materials. These materials are designed to exhibit specific properties, such as light absorption or emission, for various technological applications.

Photoactive compounds are molecules that undergo a physical or chemical change upon exposure to light. The pyridine-N-oxide moiety is known to exhibit interesting photochemical properties. For instance, pyridine N-oxides can undergo photochemical rearrangements and have been investigated for their ability to participate in photoredox reactions.

Fluorescent sensors and probes are molecules designed to detect the presence of specific analytes, such as metal ions or biologically relevant molecules, through a change in their fluorescence properties. The design of these sensors often involves a fluorophore (the light-emitting part) and a recognition site (the part that binds to the analyte).

The pyridine and pyridine-N-oxide scaffolds are common components in the design of fluorescent chemosensors. The nitrogen atom in the pyridine ring and the oxygen atom in the N-oxide group can act as binding sites for metal ions. However, a review of the current scientific literature does not reveal specific examples of sensors or probes that are directly synthesized from This compound . The development of such a sensor would likely involve the reaction of the formyl group to introduce a fluorophore or to create a specific binding cavity for a target analyte.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

While traditional methods for the synthesis of pyridine (B92270) N-oxides, such as direct oxidation of the parent pyridine with peracids, are well-established, research is shifting towards greener, more efficient, and scalable approaches. arkat-usa.orgumich.edu One-pot multicomponent reactions (MCRs) are gaining traction for the construction of highly substituted pyridine rings, offering advantages like reduced reaction times and simplified workup procedures. ymerdigital.comresearchgate.netnih.gov Although not yet specifically applied to 3-Formylpyridine 1-oxide, these MCR strategies represent a promising future direction for its synthesis from simpler precursors in a single step.

Furthermore, direct oxidation methods are being refined. The use of catalysts like sodium tungstate (B81510) (Na₂WO₄) with aqueous hydrogen peroxide provides a convenient alternative to traditional peracid or H₂O₂/acetic acid systems. ccspublishing.org.cn Another key area of development is the application of microreactor technology for the N-oxidation of pyridines. bme.hubme.hu This approach offers enhanced safety, particularly when dealing with potentially exothermic oxidation reactions, and allows for precise control over reaction parameters, often leading to improved yields and purity compared to batch processes. bme.huorganic-chemistry.org

| Methodology | Key Features | Potential Advantage for this compound |

| One-Pot Multicomponent Reactions | Convergent synthesis from simple precursors. ymerdigital.comresearchgate.net | Rapid access to diverse, substituted analogues. |

| Catalytic H₂O₂ Oxidation | Use of catalysts like Na₂WO₄ for safer, milder conditions. ccspublishing.org.cn | Greener synthesis, avoiding corrosive peracids. |

| Microreactor N-oxidation | Enhanced heat and mass transfer, improved safety. bme.hubme.hu | Safer scale-up, higher yields, and purity. organic-chemistry.org |

| Rearrangement of other N-oxides | Treatment of certain pyridine N-oxides with acetic anhydride (B1165640) can yield aldehydes. google.comacs.org | Alternative synthetic route from different precursors. |

Exploration of Undiscovered Reactivity

The reactivity of pyridine N-oxides is rich and continues to be an area of active exploration. arkat-usa.orgscribd.com The presence of the N-oxide group significantly alters the electron distribution in the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack compared to the parent pyridine. semanticscholar.org

Future research is likely to focus on several key areas:

Nucleophilic Addition: While reactions with nucleophiles are known, a comprehensive understanding of the regioselectivity (attack at C2, C4, or C6) for this compound with a wide range of nucleophiles is yet to be fully established. semanticscholar.orgresearchgate.net Activating agents like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) can facilitate the addition of various nucleophiles, opening avenues for synthesizing a broad array of 2-substituted pyridines from the N-oxide precursor. semanticscholar.orgumich.edu

Cycloaddition Reactions: Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions. arkat-usa.orgjst.go.jp Exploring the [3+2] cycloaddition reactivity of this compound with various dipolarophiles could lead to the synthesis of novel fused heterocyclic systems with potential biological or material applications.

C-H Functionalization: A significant frontier is the direct functionalization of C-H bonds. Palladium-catalyzed methods have been developed for the ortho-alkenylation and arylation of pyridine N-oxides, leveraging the N-oxide as a directing group. acs.orgrsc.orgresearchgate.net Applying these strategies to this compound could provide efficient routes to complex derivatives. Furthermore, pyridine N-oxides are emerging as catalytic hydrogen atom transfer (HAT) precursors in photoredox catalysis, enabling the functionalization of unactivated aliphatic C-H bonds. acs.orgnih.govnih.gov The specific electronic properties of the 3-formyl derivative could offer unique reactivity and selectivity in such transformations.

Advanced Catalytic Applications

There is a growing interest in using chiral pyridine N-oxides as asymmetric organocatalysts. nih.govresearchgate.netresearchgate.net They function as powerful electron-pair donors, or Lewis bases, capable of activating reagents in a stereocontrolled manner.

Key future directions include:

Nucleophilic Catalysis: Chiral 4-arylpyridine-N-oxides have proven to be highly effective catalysts for enantioselective N-acylative desymmetrization reactions. rsc.org The mechanism involves the formation of a reactive O-acyloxypyridinium cation intermediate. It is proposed that the strong electron-donating group at the 4-position may not be essential for catalytic activity, opening the door to exploring derivatives like this compound. acs.org The electron-withdrawing nature of the formyl group would modulate the nucleophilicity of the N-oxide oxygen, potentially tuning the catalyst's reactivity and selectivity for specific applications.

Ligands for Transition Metals: The N-oxide oxygen is an effective coordination site for metal ions. Chiral pyridine N-oxides have been used as ligands in metal-catalyzed asymmetric reactions. nih.govresearchgate.net The 3-formyl group could provide a secondary binding site or electronically influence the metal center, making this compound and its derivatives intriguing candidates for new ligand scaffolds.

Immobilized Catalysts: Incorporating the pyridine N-oxide moiety into solid supports like covalent organic frameworks (COFs) is an emerging strategy. researchgate.netrsc.org A pyridine N-oxide ylide COF has been shown to spontaneously form biradical species that are efficient catalysts for dehydrogenation reactions. rsc.org This suggests that immobilizing this compound onto such frameworks could lead to robust, recyclable heterogeneous catalysts with novel reactivity.

Integration with Flow Chemistry and Automation

The intersection of continuous flow chemistry and automated synthesis platforms offers powerful tools for accelerating chemical research and development. vcu.edu

For this compound, this integration presents several opportunities:

Safer and More Efficient Synthesis: As noted, the N-oxidation of pyridines can be hazardous in large-scale batch processes. Continuous flow microreactors provide a safer, greener, and more efficient method for producing pyridine N-oxides, including potentially this compound. bme.huorganic-chemistry.orgsemanticscholar.org Studies have shown that flow reactors can achieve high yields and operate continuously for extended periods while maintaining catalyst activity. organic-chemistry.org

Automated Reaction Screening: Automated flow systems can be used to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst, residence time) for exploring the undiscovered reactivity of this compound. This high-throughput experimentation can accelerate the discovery of new transformations and optimize reaction yields. researchgate.net

On-Demand Generation and Use: Flow chemistry enables the on-demand generation of reactive intermediates that are immediately used in a subsequent step. This could be applied to transformations of this compound, for example, by generating a reactive organometallic species in one reactor and immediately combining it with the substrate in a second reactor, minimizing decomposition and improving efficiency.

Development of Smart Materials Based on this compound Scaffolds

Smart materials, which respond to external stimuli such as light, temperature, or chemical environment, are at the forefront of materials science. The unique structural features of this compound make it an attractive building block for such advanced materials.

Potential avenues for development include:

Metal-Organic Frameworks (MOFs): Pyridine N-oxides can serve as ligands for constructing MOFs. rsc.orgacs.org The N-oxide provides a robust coordination site, and researchers have synthesized MOFs from pyridine-N-oxide co-ligands that exhibit permanent porosity. acs.org The presence of the formyl group in this compound offers a handle for post-synthetic modification within the MOF pores, allowing for the introduction of new functionalities. Such modified MOFs could be designed for applications in gas storage, separation, or as sensors where the aldehyde group can interact with specific analytes. nih.gov

Responsive Polymers and Liquid Crystals: The pyridine moiety is a common component in liquid crystalline materials and functional polymers due to its rigidity and electronic properties. nih.govrsc.org The dipolar nature of the N-oxide bond and the reactive aldehyde group make this compound a candidate for monomers in the synthesis of responsive polymers. For example, polymers containing this unit could exhibit changes in their optical or electronic properties upon interaction with metal ions or other analytes. mdpi.com

Solid-State Electrolytes: Recent research has explored magnesium borohydride (B1222165) derivatives with pyridine as neutral ligands for use as solid-state Mg²⁺ ionic conductors in all-solid-state batteries. rsc.org The coordination properties of the N-oxide group in this compound could be exploited to design new solid-state electrolytes with tailored ionic conductivities.

常见问题

Q. What are the recommended methods for synthesizing 3-formylpyridine 1-oxide, and how can its purity be validated?

Synthesis typically involves the oxidation of 3-formylpyridine using peracetic acid or hydrogen peroxide under controlled acidic conditions . Purification is achieved via recrystallization from ethanol or column chromatography. Purity validation requires a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the absence of unreacted starting materials and byproducts.

- FT-IR to verify the presence of the N-oxide group (characteristic absorption at ~1250–1300 cm⁻¹) and aldehyde moiety (~1700 cm⁻¹) .

- HPLC-MS for quantitative purity assessment, especially when the compound is used in catalytic or stoichiometric reactions .

Q. What safety precautions are critical when handling this compound in the laboratory?

As a pyridine N-oxide derivative, it may form peroxides upon prolonged storage or exposure to light. Key safety measures include:

- Storage : In airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C.

- Peroxide testing : Regular screening using iodide/starch test strips or commercial peroxide detection kits .

- Handling : Use of PPE (gloves, goggles) and fume hoods to mitigate inhalation risks. Disposal via incineration with alkaline scrubbers is recommended .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in transition-metal coordination chemistry?

The N-oxide group acts as a strong electron donor due to its lone pair on oxygen, while the formyl group introduces electrophilic character. This dual functionality enables:

- Coordination to metals : The oxygen atom binds to Lewis acidic metal centers (e.g., Pd²⁺, Cu²⁺), forming stable complexes for catalytic applications.

- Ligand design : DFT studies (e.g., NBO and HOMO-LUMO analyses) reveal charge redistribution, enhancing catalytic activity in cross-coupling reactions .

- Example: In electrochemical C–H annulation reactions, this compound derivatives stabilize palladium intermediates, enabling regioselective bond formation .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or hydration. Methodological solutions include:

- Variable-temperature NMR to identify dynamic equilibria (e.g., aldehyde hydrate formation in protic solvents).

- X-ray crystallography to unambiguously assign molecular geometry and confirm substituent positions .

- Comparative DFT simulations : Computational modeling (e.g., B3LYP/6-311+G(d,p)) aligns experimental FT-Raman and UV-Vis data with theoretical predictions .

Q. How can this compound be utilized in the design of functional coordination polymers?

Its bifunctional groups enable versatile supramolecular architectures:

- 1D/2D/3D frameworks : The aldehyde participates in Schiff base reactions with amines, while the N-oxide coordinates metals. For example, Chen et al. (2015) reported 3D polymers with Cu²⁺, showing photocatalytic activity under visible light .

- Photophysical properties : Tuning the metal center (e.g., Eu³⁺, Tb³⁺) and ligand substituents modulates luminescence efficiency for sensor applications .

Methodological Considerations

Q. What are the challenges in characterizing peroxide degradation products of this compound, and how are they addressed?

Peroxide byproducts (e.g., hydroperoxides) are highly reactive and require:

- Low-temperature techniques : ESR spectroscopy at 77 K to detect radical intermediates.

- Chromatographic isolation : Use of reverse-phase HPLC with UV detection (λ = 254 nm) to separate degradation products .

- Stability studies : Accelerated aging under controlled O₂ exposure to model long-term storage risks .

Q. What computational tools are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Reactivity descriptors : Fukui indices (DFT-based) identify nucleophilic/electrophilic sites for functionalization .

- Mechanistic modeling : MD simulations (e.g., Gaussian 09) assess transition states in metal-catalyzed reactions .

- Solvent effects : COSMO-RS calculations predict solubility and stability in different media, guiding solvent selection for syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。